Pentaerythritol Distearate

Description

Properties

IUPAC Name |

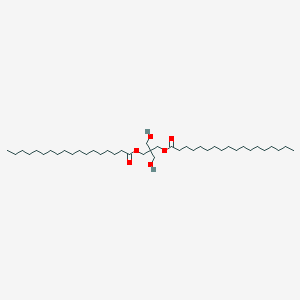

[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEJJKIPRNUIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047175 | |

| Record name | Pentaerythritol Distearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13081-97-5 | |

| Record name | Pentaerythrityl distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol Distearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697WOT8HNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentaerythritol Distearate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate is a diester of the polyol pentaerythritol and stearic acid, belonging to the broader class of pentaerythritol esters. Its unique molecular architecture, featuring a central neopentyl core with two long-chain fatty acid substituents and two free hydroxyl groups, imparts a combination of lipophilic and hydrophilic characteristics. This structure makes it a valuable excipient in the pharmaceutical and cosmetic industries, where it functions primarily as an emulsifier, thickener, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Pentaerythritol Distearate. Detailed experimental protocols and data interpretation are included to assist researchers and drug development professionals in its application.

Chemical Structure and Identification

This compound is structurally defined as the 2,2-bis(hydroxymethyl)propane-1,3-diyl diester of octadecanoic acid. The central carbon atom of the pentaerythritol backbone is quaternary, and the molecule possesses two ester linkages and two primary alcohol functional groups.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | [2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate |

| Systematic Name | 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate[1] |

| CAS Number | 13081-97-5[1] |

| Molecular Formula | C₄₁H₈₀O₆[1] |

| Molecular Weight | 669.07 g/mol |

Physicochemical Properties

This compound is typically a white to off-white, waxy solid at room temperature. Its physical and chemical properties are dictated by the presence of both the long, nonpolar stearate (B1226849) chains and the polar hydroxyl groups.

A summary of its key physicochemical properties is presented in the following table.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | ~49-54 °C | |

| Boiling Point (Predicted) | 680.8 ± 50.0 °C | |

| Density (Predicted) | 0.945 ± 0.06 g/cm³ | |

| Solubility | Very low in water. Soluble in various organic solvents. |

Synthesis and Purification

Synthesis

This compound is synthesized via the direct esterification of pentaerythritol with two molar equivalents of stearic acid. The reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

dot

Caption: Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of pentaerythritol esters.

Materials:

-

Pentaerythritol

-

Stearic Acid

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene (optional, as an azeotropic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for recrystallization (e.g., ethanol, isopropanol)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus or a similar setup for water removal

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer, add pentaerythritol (1 molar equivalent) and stearic acid (2 molar equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of the reactants).

-

Esterification: Heat the mixture to 150-180°C with vigorous stirring. If using toluene, the water of reaction will be removed azeotropically and collected in the Dean-Stark trap. Alternatively, the reaction can be carried out under a vacuum to facilitate water removal.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is considered complete when the starting materials are consumed or the acid value reaches a low, constant value.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude this compound is purified by recrystallization to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, primarily spectroscopic methods.

dot

References

An In-depth Technical Guide to the Synthesis and Purification of Pentaerythritol Distearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pentaerythritol (B129877) Distearate (PEDS), a versatile non-ionic surfactant and emulsifier. PEDS is synthesized through the esterification of pentaerythritol with stearic acid and finds applications in cosmetics, personal care products, and as a processing aid in polymer manufacturing.[1][2] This document details the underlying chemical pathways, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Synthesis of Pentaerythritol Distearate

The primary method for synthesizing this compound is the direct esterification of pentaerythritol with two molar equivalents of stearic acid. The reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

Chemical Reaction Pathway

The synthesis of this compound proceeds through the esterification of the hydroxyl groups of pentaerythritol with the carboxyl groups of stearic acid. The reaction can be controlled to favor the formation of the diester, though a mixture of mono-, di-, tri-, and tetra-substituted esters is often produced. The molar ratio of the reactants is a critical factor in determining the final product distribution.[3]

Caption: Synthesis pathway of this compound.

Key Reaction Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving the desired product.[3]

| Parameter | Typical Range/Value | Effect on Reaction | Citation |

| Molar Ratio (Stearic Acid:Pentaerythritol) | 2:1 (for diester) | A higher ratio of stearic acid favors the formation of higher esters (tri- and tetra-). | [3] |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA), Solid Superacid Catalysts (e.g., SO₄²⁻/ZrO₂/SiO₂) | Increases the rate of esterification. Heterogeneous catalysts are preferred for ease of separation. | [1][2] |

| Catalyst Concentration | 0.05 - 2 wt% (of total reactants) | Higher concentrations can increase reaction rate but may also lead to side reactions and color formation. | [3] |

| Temperature | 150 - 240 °C | Higher temperatures increase the reaction rate but can also lead to degradation and side product formation. | [3] |

| Reaction Time | 3 - 12 hours | Dependent on other reaction parameters. The reaction is monitored until the desired acid value is reached. | [3][4] |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the reactants and products at high temperatures. | [5] |

| Water Removal | Vacuum or Azeotropic Distillation | Drives the equilibrium towards the formation of the ester product. | [1] |

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from procedures for the synthesis of pentaerythritol esters.[6]

Materials:

-

Pentaerythritol

-

Stearic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Nitrogen gas

-

Toluene (B28343) (optional, for azeotropic removal of water)

Equipment:

-

Three-necked round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Dean-Stark trap with a condenser (if using toluene) or a vacuum setup

-

Nitrogen inlet

Procedure:

-

Charging Reactants: In the three-necked round-bottom flask, add pentaerythritol and stearic acid in a 1:2 molar ratio.

-

Catalyst Addition: Add p-toluenesulfonic acid (0.1-0.5% of the total reactant weight).

-

Inert Atmosphere: Begin purging the flask with a gentle stream of nitrogen gas.

-

Heating and Reaction:

-

Without Toluene: Heat the mixture to 150-180 °C with continuous stirring. Apply a vacuum to facilitate the removal of the water formed during the reaction.

-

With Toluene: Add toluene to the flask and heat the mixture to reflux. The water will be collected in the Dean-Stark trap.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a predetermined level (e.g., < 10 mg KOH/g).[5]

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under a nitrogen atmosphere.

Caption: Experimental workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, catalyst, and a mixture of pentaerythritol esters. Purification is necessary to isolate the desired this compound.

Purification Methods

Several methods can be employed for the purification of this compound.

| Method | Description | Advantages | Disadvantages | Citation |

| Recrystallization | The crude product is dissolved in a hot non-polar solvent (e.g., hexane) and allowed to cool, causing the purified PEDS to crystallize out. | Effective for removing unreacted stearic acid and other impurities with different solubilities. | Requires appropriate solvent selection; some product may be lost in the mother liquor. | [2] |

| Neutralization and Washing | The crude product is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water to remove salts and other water-soluble impurities. | Simple and effective for removing acidic components. | May not effectively remove other organic impurities. | [1] |

| Vacuum Distillation | The product is purified by distillation under reduced pressure. | Can be effective for separating components with different boiling points. | High temperatures may be required, which can lead to degradation of the product. | [1] |

Experimental Protocol: Purification by Recrystallization

This protocol is based on general recrystallization techniques for similar esters.[6]

Materials:

-

Crude this compound

-

Hexane (or another suitable non-polar solvent)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. Hexane is a commonly used solvent for this purpose.[2]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Technique | Purpose | Typical Results | Citation |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the presence of the ester functional group. | Characteristic peaks at 1740–1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester stretch). | [2] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess thermal transitions. | A sharp melting endotherm around 72 °C for pure PEDS. | [2] |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify the components of the product mixture. | Reverse-phase HPLC with a mobile phase of acetonitrile (B52724) and water can be used. | [7] |

| Mass Spectrometry (MS) | To confirm the molecular weight and aid in structural elucidation. | Provides information on the molecular ion and fragmentation patterns. | [3] |

References

- 1. Pentaerythrityl distearate - Descrizione [tiiips.com]

- 2. This compound | 13081-97-5 | Benchchem [benchchem.com]

- 3. Pentaerythritol Tristearate [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US5192462A - Thickening agents for topical preparations - Google Patents [patents.google.com]

- 6. Pentaerythrityl Tetrastearate | 115-83-3 | Benchchem [benchchem.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Analysis of Pentaerythritol Distearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Distearate is a diester of the polyol pentaerythritol and stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring a central quaternary carbon, two ester linkages, and two free hydroxyl groups, imparts unique physicochemical properties that make it a valuable excipient in various pharmaceutical and cosmetic formulations. It functions primarily as an emulsifier, emollient, thickener, and stabilizer. A thorough understanding of its molecular structure and purity is critical for formulation development and quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of Pentaerythritol Distearate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Molecular Structure

The molecular structure of this compound consists of a central pentaerythritol core where two of the four hydroxyl groups are esterified with stearic acid. The remaining two hydroxyl groups are unreacted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of ester, hydroxyl, and long aliphatic chain functionalities.

Experimental Protocol: FTIR Analysis

A common and effective method for analyzing solid, waxy samples like this compound is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.

-

Instrumentation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric contributions (e.g., CO₂ and water vapor).

-

The sample is placed on the crystal, and the FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added.

-

-

Data Processing and Analysis:

-

The resulting spectrum is processed, which may include baseline correction and smoothing.

-

The wavenumbers (cm⁻¹) of the absorption bands are identified and compared with characteristic group frequencies to confirm the presence of the expected functional groups.

-

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretching (from the hydroxyl groups) |

| ~2918 | Strong | C-H asymmetric stretching (in -CH₂- groups) |

| ~2850 | Strong | C-H symmetric stretching (in -CH₂- groups) |

| ~1735 | Strong | C=O stretching (of the ester group) |

| ~1465 | Medium | C-H bending (scissoring) of -CH₂- groups |

| ~1160 | Strong | C-O stretching (of the ester group) |

| ~720 | Weak | C-H rocking (of long methylene (B1212753) chains) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

-

A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Place the NMR tube into the spectrometer.

-

Tune the instrument to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally employed to simplify the spectrum.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Determine the chemical shifts (δ) of the signals relative to the internal standard.

-

For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicity (splitting pattern) of the ¹H NMR signals to deduce proton connectivity.

-

Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the this compound molecule.

-

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | s | 4H | -CH₂-O-C=O (methylene protons of the esterified arms) |

| ~3.65 | s | 4H | -CH₂-OH (methylene protons of the hydroxyl arms) |

| ~2.30 | t | 4H | -CH₂-C=O (methylene protons α to the carbonyl) |

| ~1.62 | m | 4H | -CH₂-CH₂-C=O (methylene protons β to the carbonyl) |

| ~1.25 | br s | 56H | -(CH₂)₁₄- (bulk methylene protons of the stearate (B1226849) chains) |

| ~0.88 | t | 6H | -CH₃ (terminal methyl protons of the stearate chains) |

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the expected ¹³C NMR chemical shifts for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | C=O (carbonyl carbon of the ester group) |

| ~63.0 | -CH₂-O-C=O (methylene carbons of the esterified arms) |

| ~61.5 | -CH₂-OH (methylene carbons of the hydroxyl arms) |

| ~45.0 | C(CH₂-)₄ (central quaternary carbon of the pentaerythritol core) |

| ~34.2 | -CH₂-C=O (methylene carbon α to the carbonyl) |

| ~31.9 | -(CH₂)n- (penultimate methylene carbon of the stearate chain) |

| ~29.7-29.1 | -(CH₂)n- (bulk methylene carbons of the stearate chains) |

| ~24.9 | -CH₂-CH₂-C=O (methylene carbon β to the carbonyl) |

| ~22.7 | -CH₂-CH₃ (methylene carbon adjacent to the terminal methyl group) |

| ~14.1 | -CH₃ (terminal methyl carbon of the stearate chain) |

Conclusion

FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive analysis of this compound. FTIR provides rapid confirmation of the key functional groups—ester, hydroxyl, and long aliphatic chains. Concurrently, ¹H and ¹³C NMR spectroscopy offer a detailed structural map, enabling unambiguous identification and purity assessment. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the formulation and analysis of products containing this important excipient.

A Comprehensive Guide to the Thermal Properties of Pentaerythritol Distearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) Distearate, a diester of the polyol pentaerythritol and the fatty acid stearic acid, is a versatile excipient in the pharmaceutical and cosmetic industries. Its utility as an emulsifier, thickener, and lubricant is intrinsically linked to its thermal behavior.[1][2][3][4][5][6] A thorough understanding of its properties under thermal stress is paramount for formulation development, manufacturing process optimization, and ensuring product stability. This technical guide provides an in-depth analysis of the thermal characteristics of Pentaerythritol Distearate, focusing on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal Analysis Data

The thermal properties of this compound are summarized below. It is important to note that variations in purity and the presence of mono- or tri-ester species can influence these values.

Differential Scanning Calorimetry (DSC) Data

DSC analysis reveals the phase transitions of a material as a function of temperature. For this compound, the primary transition of interest is its melting point.

| Parameter | Value | Notes |

| Melting Point (°C) | 52 - 72 | The reported melting point varies, which could be attributed to differences in the purity of the sample and the specific mixture of mono-, di-, and tri-esters.[1][7] |

| Heat of Fusion (ΔHfus) | Not available in literature | While a specific value for the heat of fusion is not readily available in the public domain, the endothermic peak observed during melting in a DSC thermogram would allow for its calculation. This value represents the energy required to melt the solid. |

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as it is heated. This technique is crucial for determining the thermal stability and decomposition profile of a substance.

| Parameter | Value/Observation | Notes |

| Onset of Decomposition | Expected to be above 200°C | Specific TGA data for this compound is limited. However, studies on similar polyol esters, such as pentaerythritol tetrapelargonate, show thermal stability up to 220°C. The thermal decomposition of polyol esters generally involves the cleavage of the ester linkages at elevated temperatures. |

| Decomposition Profile | Gradual weight loss upon heating | The decomposition is expected to occur in a stepwise manner as the ester bonds are broken. |

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate thermal analysis data. The following are generalized protocols for DSC and TGA analysis of this compound, based on standard practices for similar polyol esters.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 100°C).

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

-

Heat the sample a second time at the same rate to obtain a thermogram for analysis. The second heating scan is often used to erase the thermal history of the sample.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

The melting point is determined as the onset or peak temperature of the endothermic transition.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to study thermal decomposition. An oxidative atmosphere (e.g., air) can be used to study oxidative stability.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset of decomposition is identified as the temperature at which a significant weight loss begins.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Visualizations

Experimental Workflow for Thermal Characterization

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for DSC and TGA of this compound.

Logical Relationship of Thermal Properties and Applications

The thermal properties of this compound are directly related to its applications in pharmaceutical and cosmetic formulations.

Caption: Relationship between thermal properties and applications.

References

- 1. This compound CAS#: 13081-97-5 [m.chemicalbook.com]

- 2. This compound (mixture) - MedChem Express [bioscience.co.uk]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound | 13081-97-5 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

Solubility Characteristics of Pentaerythritol Distearate in Organic Solvents: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pentaerythritol (B129877) Distearate (PED) in various organic solvents. Given the limited availability of specific quantitative solubility data for Pentaerythritol Distearate in publicly accessible literature, this document combines available qualitative data with representative quantitative data for structurally similar long-chain esters to provide a thorough understanding of its expected solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of waxy solids like PED is provided.

Introduction to this compound

This compound is an ester of pentaerythritol and stearic acid, with the chemical formula C41H80O6. It is a waxy, solid substance at room temperature and finds applications in various industries, including cosmetics, pharmaceuticals, and plastics, primarily as an emulsifier, thickener, and lubricant. Its solubility in organic solvents is a critical parameter for its formulation and application.

Qualitative Solubility of this compound

General qualitative data indicates that this compound is soluble in polar organic solvents and insoluble in non-polar and some polar aprotic organic solvents.

-

Soluble in:

-

Methanol

-

Ethanol

-

Glycerol

-

Ethylene Glycol

-

Formamide

-

-

Insoluble in:

-

Acetone

-

Benzene

-

Paraffin

-

Diethyl Ether

-

Carbon Tetrachloride

-

Quantitative Solubility Data

Table 1: Representative Solubility of Methyl Stearate (B1226849) in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Solubility (g/L) |

| Toluene | Aromatic Hydrocarbon | 191.71 |

| Chloroform | Chlorinated Hydrocarbon | Soluble |

| Diethyl Ether | Ether | Very Soluble |

| Acetone | Ketone | 256.31 |

| Ethyl Acetate | Ester | 555.07 |

| 1,4-Dioxane | Ether | 488.67 |

| Acetonitrile | Nitrile | 114.68 |

| N,N-Dimethylformamide (DMF) | Amide | 437.07 |

| Methanol | Alcohol | 44.3 |

| Ethanol | Alcohol | 40.59 |

| n-Propanol | Alcohol | 75.29 |

| Isopropanol | Alcohol | 76.32 |

| n-Butanol | Alcohol | 101.49 |

| Isobutanol | Alcohol | 92.16 |

| Water | Polar Protic | 0.01 |

Disclaimer: The data presented in this table is for Methyl Stearate and is intended to be representative of the solubility of a long-chain stearate ester. Actual solubility values for this compound may vary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a waxy, solid compound like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker bath or incubator

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe, avoiding any undissolved solid.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any fine, suspended particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator for heat-sensitive compounds.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute using an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Solubility is typically expressed in g/100 mL or mg/L. Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100

-

Workflow for Solubility Determination

Unveiling the Crystalline Architecture of Pentaerythritol Distearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate (PEDS), a diester of pentaerythritol and stearic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries, valued for its emulsifying and emollient properties.[1][2] The solid-state properties of PEDS, particularly its crystalline structure and potential for polymorphism, are critical determinants of its functionality, influencing factors such as stability, manufacturability, and bioavailability of formulated products. This technical guide provides a comprehensive framework for the characterization of the crystalline structure and polymorphism of Pentaerythritol Distearate. While specific crystallographic data for PEDS polymorphs are not extensively reported in publicly available literature, this document outlines the essential experimental protocols and data analysis workflows required for a thorough investigation. Methodologies for Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) Spectroscopy are detailed, drawing from established practices for related pentaerythritol esters. Furthermore, this guide presents structured tables for the systematic recording of quantitative data and utilizes Graphviz diagrams to illustrate the logical progression of a comprehensive solid-state characterization study.

Introduction to this compound and its Solid-State Properties

This compound (CAS No: 13081-97-5) is a waxy, crystalline solid at room temperature, synthesized by the esterification of pentaerythritol with two equivalents of stearic acid.[2] Its molecular structure, featuring a central neopentyl core with two long stearate (B1226849) chains, imparts unique physicochemical properties that are leveraged in various formulations. In pharmaceutical development, the solid-state form of an excipient can significantly impact the performance of the final dosage form. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules in the crystal lattice, is a critical consideration. Different polymorphs of the same compound can exhibit variations in melting point, solubility, stability, and mechanical properties. Therefore, a thorough understanding and control of the crystalline form of PEDS are essential for ensuring product quality and consistency.

This guide provides the foundational knowledge and experimental framework for researchers to investigate and characterize the crystalline structure and polymorphic behavior of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. It is important to note that the melting point may vary depending on the polymorphic form and purity of the sample.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C41H80O6 | |

| Molecular Weight | 669.07 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 72 °C | [3][4] |

Experimental Methodologies for Crystalline Structure and Polymorphism Characterization

A multi-technique approach is essential for the comprehensive characterization of the crystalline structure and polymorphism of PEDS. The following sections detail the experimental protocols for key analytical methods.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for identifying and quantifying thermal transitions, such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point of the sample (e.g., 100 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase the sample's prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step can reveal information about crystallization behavior.

-

Heat the sample a second time using the same temperature ramp as the first heating cycle. The data from this second heating scan is often used for analysis as it represents the behavior of the material from a controlled thermal history.

-

-

Data Analysis: The resulting thermogram plots heat flow as a function of temperature. Analyze the data to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events (e.g., melting endotherms, crystallization exotherms). The presence of multiple melting peaks or exothermic transitions can indicate the presence of different polymorphs or the transformation from a metastable to a more stable form.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a powerful non-destructive technique for the identification and characterization of crystalline materials. Each crystalline form of a compound produces a unique diffraction pattern, making PXRD a definitive method for polymorph identification.

Experimental Protocol:

-

Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.

-

Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Calibrate the instrument using a standard reference material (e.g., silicon).

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Scan the sample over a relevant 2θ range, typically from 2° to 40°, to capture all characteristic diffraction peaks.

-

Set the step size (e.g., 0.02°) and the scan speed (e.g., 1°/min) to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The resulting diffractogram plots diffraction intensity versus the diffraction angle (2θ). The positions (in 2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystalline lattice. Different polymorphs will exhibit distinct diffraction patterns. The data can be used to identify the crystalline form, determine the degree of crystallinity, and potentially solve the crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying differences in the molecular environment and intermolecular interactions (such as hydrogen bonding) between different polymorphic forms. These differences can manifest as changes in the position, shape, and intensity of vibrational bands.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any adsorbed water.

-

Mix approximately 1-2 mg of the this compound sample with about 200 mg of the dry KBr powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Collection:

-

Collect a background spectrum of the empty sample compartment to correct for atmospheric CO2 and water vapor.

-

Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting FTIR spectrum for characteristic absorption bands. Pay close attention to regions corresponding to C=O stretching (around 1735 cm⁻¹ for esters), O-H stretching (if free hydroxyl groups are present), and C-H stretching vibrations. Subtle shifts in peak positions or changes in peak shapes between different samples can indicate polymorphic differences.

Data Presentation and Interpretation

Systematic data collection and presentation are crucial for the comparative analysis of different crystalline forms of this compound. The following tables provide a template for organizing experimental data.

Table 2: Thermal Analysis Data for PEDS Polymorphs (DSC)

| Polymorphic Form | Melting Point (Onset, °C) | Enthalpy of Fusion (J/g) | Crystallization Temperature (Peak, °C) | Enthalpy of Crystallization (J/g) | Solid-Solid Transition Temperature (°C) |

| Form I | |||||

| Form II | |||||

| Form III | |||||

| ... |

Table 3: Powder X-ray Diffraction Data for PEDS Polymorphs

| Polymorphic Form | Characteristic 2θ Peaks (Relative Intensity %) | Crystal System | Space Group | Lattice Parameters (a, b, c, α, β, γ) |

| Form I | ||||

| Form II | ||||

| Form III | ||||

| ... |

Table 4: FTIR Spectroscopy Data for PEDS Polymorphs

| Polymorphic Form | Characteristic Absorption Bands (cm⁻¹) |

| C=O Stretch | |

| Form I | |

| Form II | |

| Form III | |

| ... |

Visualization of Workflows and Relationships

Visualizing the experimental workflow and the logical relationships between different characterization techniques can aid in the systematic investigation of PEDS polymorphism.

References

A Technical Guide to Pentaerythritol Distearate: Properties, Synthesis, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentaerythritol (B129877) Distearate, a versatile ester with significant potential in pharmaceutical formulations. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in modern drug delivery systems. Experimental protocols and workflow visualizations are included to support practical application and further research.

Core Properties of Pentaerythritol Distearate

This compound is a non-ionic surfactant and emulsifier.[1] It is a waxy, white to off-white solid at room temperature, valued for its ability to enhance the viscosity and stability of emulsions without imparting a waxy feel on the skin.[1][2] Its primary chemical identity is established by the esterification of the polyol pentaerythritol with two equivalents of stearic acid.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13081-97-5 | [1][3] |

| Molecular Formula | C41H80O6 | [1][3] |

| Molecular Weight | 669.07 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 72 °C | [4][5] |

| Boiling Point (Predicted) | 680.8 ± 50.0 °C | [5] |

| Density (Predicted) | 0.945 g/cm³ | [5] |

| Synonyms | Pentaerythrityl distearate, 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate | [1][3] |

Synthesis of this compound

The synthesis of this compound is achieved through the direct esterification of pentaerythritol with stearic acid. This reaction involves heating the reactants, typically in the presence of a catalyst, and removing the water byproduct to drive the reaction to completion. While specific protocols for the distearate are proprietary, the synthesis of related pentaerythritol esters provides a reliable framework.

Experimental Protocol: Synthesis of Pentaerythritol Esters

The following protocol is adapted from established methods for synthesizing pentaerythritol esters, such as pentaerythritol tristearate and tetrastearate, and can be modified for the synthesis of the distearate.[6][7]

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a distillation apparatus (e.g., Dean-Stark trap) connected to a condenser and a vacuum source.

-

Charging Reactants: Charge the flask with stearic acid and pentaerythritol in a 2:1 molar ratio.

-

Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.1-0.5% of total reactant weight), to the mixture.

-

Esterification Reaction: Heat the mixture to 150-180°C under a gentle flow of nitrogen or under vacuum (e.g., 5-50 Pa).[7] The removal of water via the distillation apparatus will indicate the progression of the reaction.

-

Monitoring: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a target threshold.

-

Purification:

-

Cool the reaction mixture to approximately 90-100°C.

-

Neutralize the acid catalyst by adding a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide).

-

Filter the hot mixture to remove any solid byproducts.

-

-

Isolation: The molten product is then cooled to yield the solid this compound.

Applications in Drug Development

While widely used in cosmetics, this compound and related esters are gaining attention in pharmaceutical sciences as functional excipients. Their lipid nature and safety profile make them suitable for formulating advanced drug delivery systems, particularly for poorly soluble drugs.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Pentaerythritol esters can serve as the core lipid matrix in the formulation of SLNs and NLCs.[8] These nanosystems can enhance drug stability, improve the bioavailability of lipophilic drugs, and provide sustained or targeted release.[8] Potential applications include:

-

Oral Drug Delivery: Encapsulation within a lipid matrix can protect drugs from the harsh gastrointestinal environment and enhance absorption.[8]

-

Topical and Dermal Delivery: The occlusive properties of lipid-based nanoparticles can improve skin hydration and enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.[8]

-

Parenteral Drug Delivery: Formulations can be developed for intravenous administration of poorly water-soluble drugs.[8]

Experimental Protocols for Formulation and Characterization

The following protocols are based on established methodologies for solid lipid nanoparticle preparation and are provided as a guide for researchers.

Protocol: Preparation of Drug-Loaded SLNs

This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method.

-

Preparation of Lipid Phase: Melt the this compound (e.g., at 80°C, above its melting point). Dissolve the lipophilic drug in the molten lipid.

-

Preparation of Aqueous Phase: Prepare an aqueous solution containing a suitable surfactant (e.g., Poloxamer 188, Tween® 80). Heat the solution to the same temperature as the lipid phase.

-

Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

-

Ultrasonication: Immediately subject the pre-emulsion to high-power ultrasonication (using a probe sonicator) for several minutes to reduce the particle size to the nanometer range.

-

Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring. The solid lipid will recrystallize, forming the SLNs.

Protocol: Characterization of SLNs

1. Particle Size and Zeta Potential Analysis:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the SLN dispersion with deionized water and analyze using a suitable instrument (e.g., Malvern Zetasizer) to determine the mean particle size, polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Method: Ultrafiltration/centrifugation followed by quantification of the free drug.

-

Procedure:

-

Separate the free, unencapsulated drug from the SLN dispersion using a centrifugal filter unit (e.g., Amicon® Ultra).

-

Quantify the amount of drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate EE and DL using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100

-

-

3. In Vitro Drug Release Study:

-

Method: Dialysis bag method.

-

Procedure:

-

Place a known amount of the drug-loaded SLN dispersion into a dialysis bag with a suitable molecular weight cutoff.

-

Suspend the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium.

-

Analyze the drug concentration in the withdrawn samples to determine the cumulative drug release over time.

-

Analytical Techniques for Quantification

Accurate quantification of this compound is essential for quality control and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

-

Method: Reverse-phase HPLC (RP-HPLC).[4]

-

Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) and water.[4] For Mass Spectrometry (MS) compatibility, formic acid can be used as an additive instead of phosphoric acid.[4]

-

Detection: Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often required for sensitive detection.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. sincereskincare.com [sincereskincare.com]

- 3. Pentaerythrityl distearate | C41H80O6 | CID 61575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound CAS#: 13081-97-5 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104529766A - Preparation method of pentaerythritol tristearate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Health and safety considerations for Pentaerythritol Distearate in a lab setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling and use of Pentaerythritol (B129877) Distearate in a laboratory environment. The information is compiled from various safety data sheets and chemical information sources to ensure a comprehensive understanding of potential hazards and mitigation strategies.

Chemical and Physical Properties

Pentaerythritol Distearate is a diester of pentaerythritol and stearic acid.[1] It is commonly used as an emulsifier, emollient, and viscosity-increasing agent in various formulations, including cosmetics.[2][3][4] In its raw form, it is described as an off-white, wax-like, or reddish-yellow powder/pellets.[4][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 13081-97-5 | [6][7][8] |

| Molecular Formula | C41H80O6 | [6][7][8] |

| Molecular Weight | 669.07 g/mol | [6][7][8] |

| Appearance | Reddish yellow powder / Off-white, wax-like pellets | [5][6] |

| Melting Point | 72 °C (lit.) | [7][8][9] |

| Boiling Point | 237 °C (lit.) | [7][8] |

| Density | 0.945 g/cm³ | [7] |

| Vapor Pressure | 1.82E-21 mmHg at 25°C | [7] |

| Solubility in Water | 9.452e-012 mg/L | [9] |

Hazard Identification and Toxicology

While this compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.122), it is crucial to handle it with care to minimize exposure.[10] The primary hazards are associated with its physical form (dust) and potential for irritation upon contact.

Potential Health Effects:

-

Eye Contact: May cause irritation.[5]

-

Inhalation: May be harmful if inhaled and may cause respiratory irritation.[5][11] Dust generation should be minimized.

-

Ingestion: May be harmful if ingested.[5]

Toxicological Data Summary:

Most safety data sheets indicate that there is no specific information available regarding the toxic effects of this material for humans.[5] There is no data available for carcinogenic, mutagenic, or teratogenic effects.[5] One study on a related compound, PEG-150 pentaerythrityl tetrastearate, found no toxicity in an acute oral toxicity study in rats.[12]

Table 2: Toxicological Information Summary

| Endpoint | Result | References |

| Acute Oral Toxicity | No data available | [7] |

| Acute Dermal Toxicity | No data available | [7] |

| Acute Inhalation Toxicity | No data available | [7] |

| Skin Corrosion/Irritation | May cause irritation | [5][11] |

| Serious Eye Damage/Irritation | May cause irritation | [5][11] |

| Carcinogenicity | No data available | [5] |

| Mutagenicity | No data available | [5] |

| Teratogenicity | No data available | [5] |

Experimental and Safety Protocols

Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Handling:

-

Wear suitable protective clothing, gloves, and eye/face protection.[6][7]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[6][7]

-

When not in use, keep containers tightly sealed.[5]

Storage:

-

Store away from incompatible materials such as oxidizing agents.[5][6]

-

Avoid excessive heat and light.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields.[6][7][13]

-

Skin Protection: Lab coat and chemical-impermeable gloves (e.g., nitrile rubber).[5][6][13]

-

Respiratory Protection: A dust respirator (MSHA/NIOSH approved or equivalent) should be used if dust is generated or if exposure limits are exceeded.[5][13][14]

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][7][11]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[5][7][11]

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7][13]

Firefighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][6][7][13] Do not use a water jet.[5]

-

Hazardous Combustion Products: Combustion may produce toxic carbon oxides (CO, CO2).[5]

-

Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][10][14]

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and contact with the substance.[6][7][13] Ensure adequate ventilation and remove all sources of ignition.[6][7][13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6][7][13]

-

Methods for Cleaning Up: Use a shovel to put the material into a suitable container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[7][14] Clean the contaminated surface thoroughly with water.[5]

Diagrams

Laboratory Handling Workflow

References

- 1. ewg.org [ewg.org]

- 2. sincereskincare.com [sincereskincare.com]

- 3. This compound CAS#: 13081-97-5 [m.chemicalbook.com]

- 4. paulaschoice.co.uk [paulaschoice.co.uk]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. atamankimya.com [atamankimya.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. cir-safety.org [cir-safety.org]

- 13. This compound - escom Chemie GmbH [escom-chemie.com]

- 14. echemi.com [echemi.com]

Pentaerythritol Distearate as an Emulsifier: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877) Distearate (PED), a non-ionic surfactant, is a highly effective emulsifier and stabilizer in various formulations, particularly in the pharmaceutical and cosmetic industries. Its unique molecular structure, comprising a central hydrophilic pentaerythritol core partially esterified with two lipophilic stearic acid chains, allows it to efficiently reduce interfacial tension between oil and water phases. This technical guide provides an in-depth analysis of the mechanism of action of Pentaerythritol Distearate as an emulsifier. It covers its physicochemical properties, its role in the formation and stabilization of emulsions, and the experimental protocols used to characterize its performance. A key focus is placed on its ability to form stabilizing liquid crystalline structures at the oil-water interface, contributing significantly to the long-term stability of emulsions.

Introduction

This compound is the diester of the polyhydric alcohol pentaerythritol and the long-chain fatty acid, stearic acid[1]. As a non-ionic surfactant, it offers broad compatibility with other ingredients and is less sensitive to pH changes and electrolytes compared to its ionic counterparts[1]. Its primary functions in formulations include acting as an emulsifier, stabilizer, viscosity enhancer, and texture modifier, providing a non-waxy and smooth feel[1][2]. This guide will elucidate the fundamental mechanisms by which PED achieves these effects, with a focus on its role in creating stable oil-in-water (o/w) emulsions.

Physicochemical Properties of this compound

The emulsifying capacity of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

Molecular Structure

The PED molecule possesses a distinct amphiphilic character. The central pentaerythritol core, with its remaining free hydroxyl groups, constitutes the hydrophilic head, while the two long, saturated stearic acid chains form the lipophilic tails[1]. This structure is crucial for its orientation at the oil-water interface.

Hydrophilic-Lipophilic Balance (HLB)

Mechanism of Action as an Emulsifier

The role of this compound in emulsification is a multi-faceted process involving the reduction of interfacial tension and the formation of a stable interfacial film.

Reduction of Interfacial Tension

Like all surfactants, PED functions by adsorbing at the oil-water interface, thereby lowering the interfacial tension. This reduction in the energy required to create new oil droplet surfaces facilitates the dispersion of the oil phase into the water phase during homogenization[1]. The amphiphilic nature of PED allows it to orient itself with the hydrophilic pentaerythritol head in the aqueous phase and the lipophilic stearate (B1226849) tails in the oil phase.

Formation of a Stabilizing Interfacial Film

Beyond simply reducing interfacial tension, PED forms a robust and structured film around the dispersed oil droplets. This film acts as a mechanical barrier, preventing the coalescence of droplets and thus ensuring the kinetic stability of the emulsion[8]. The steric hindrance provided by the bulky pentaerythritol head groups and the associated hydration layer contributes significantly to this stabilizing effect.

Formation of Liquid Crystalline Structures

A key aspect of the stabilizing mechanism of certain emulsifiers, including potentially this compound, is the formation of lyotropic liquid crystalline phases at the oil-water interface and within the continuous phase[9][10][11]. These ordered, gel-like structures can entrap water and oil, significantly increasing the viscosity of the continuous phase and forming a rigid network that immobilizes the oil droplets, thereby preventing creaming and coalescence[12]. While direct evidence for liquid crystal formation by PED is not extensively documented in readily available literature, its structural similarity to other polyol esters known to form such phases suggests this is a highly probable mechanism contributing to its excellent stabilizing properties. The presence of fatty alcohols, often used in conjunction with emulsifiers like PED, can enhance the formation of these lamellar gel networks.

Quantitative Data on Emulsifier Performance

While specific quantitative data for this compound is sparse in publicly accessible literature, the following tables present typical parameters used to evaluate emulsifier performance. The data provided are hypothetical and serve as a template for presenting experimental results.

Table 1: Interfacial Tension Reduction by this compound

| Concentration of PED (w/w %) | Interfacial Tension (mN/m) vs. Mineral Oil |

| 0 (Control) | 45.0 |

| 0.1 | 25.3 |

| 0.5 | 15.8 |

| 1.0 | 10.2 |

| 2.0 | 8.5 |

Table 2: Droplet Size Analysis of an O/W Emulsion Stabilized with this compound

| Concentration of PED (w/w %) | Mean Droplet Diameter (d50, µm) | Polydispersity Index (PDI) |

| 1.0 | 5.2 | 0.45 |

| 2.0 | 3.8 | 0.32 |

| 3.0 | 2.5 | 0.28 |

| 5.0 | 2.1 | 0.25 |

Table 3: Long-Term Stability of an O/W Emulsion (20% Oil Phase) Stabilized with 3% this compound

| Time (Months) | Mean Droplet Diameter (d50, µm) | Zeta Potential (mV) | Visual Appearance |

| 0 | 2.5 | -28.5 | Homogeneous, white |

| 1 | 2.6 | -28.1 | Homogeneous, white |

| 3 | 2.8 | -27.5 | Homogeneous, white |

| 6 | 3.1 | -26.8 | Slight creaming |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the emulsifying properties of this compound.

Determination of Hydrophilic-Lipophilic Balance (HLB) by Saponification

-

Principle: This method is suitable for esters and involves determining the saponification value of the ester and the acid number of the fatty acid.

-

Procedure:

-

Accurately weigh approximately 2 g of this compound into a 250 mL flask.

-

Add 25 mL of 0.5 N alcoholic potassium hydroxide (B78521).

-

Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes.

-

Cool and add 3 drops of phenolphthalein (B1677637) indicator.

-

Titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.

-

Perform a blank titration without the sample.

-

Calculate the saponification value (S).

-

Determine the acid number (A) of stearic acid separately.

-

Calculate the HLB using the formula: HLB = 20 (1 – S/A).

-

Measurement of Interfacial Tension

-

Apparatus: Du Noüy ring tensiometer.

-

Procedure:

-

Prepare solutions of this compound in the aqueous phase at various concentrations.

-

Add the aqueous solution to the sample vessel.

-

Carefully overlay the oil phase (e.g., mineral oil) on top of the aqueous phase.

-

Lower the platinum ring through the oil phase until it is submerged in the aqueous phase.

-

Slowly raise the ring through the interface.

-

Record the force required to pull the ring through the interface.

-

Calculate the interfacial tension using the instrument's software, applying appropriate correction factors.

-

Emulsion Preparation and Droplet Size Analysis

-

Emulsion Preparation:

-

Heat the oil phase (containing the desired oil and any oil-soluble components) and the aqueous phase (containing water, this compound, and any water-soluble components) separately to 75°C.

-

Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 5000 rpm) for 5-10 minutes.

-

Continue stirring at a lower speed until the emulsion has cooled to room temperature.

-

-

Droplet Size Analysis (Laser Diffraction):

-

Calibrate the laser diffraction particle size analyzer according to the manufacturer's instructions.

-

Disperse a small amount of the emulsion in the dispersant (typically deionized water) until an appropriate obscuration level is reached.

-

Measure the particle size distribution.

-

Record the mean droplet diameter (e.g., d50) and the polydispersity index.

-

Long-Term Stability Assessment

-

Procedure:

-

Store the prepared emulsions in sealed containers at various controlled temperatures (e.g., 4°C, 25°C, and 40°C).

-

At specified time intervals (e.g., 1, 3, and 6 months), visually inspect the emulsions for any signs of phase separation, creaming, or coalescence.

-

Measure the mean droplet size and zeta potential at each time point to quantify any changes.

-

Conduct centrifugation tests (e.g., 3000 rpm for 30 minutes) to assess accelerated stability.

-

Rheological Characterization

-

Apparatus: Rotational rheometer with a cone-plate or parallel-plate geometry.

-

Procedure:

-

Carefully apply the emulsion sample to the lower plate of the rheometer.

-

Lower the upper geometry to the specified gap.

-

Allow the sample to equilibrate for a set period.

-

Perform a steady-state flow sweep to determine the viscosity as a function of shear rate.

-

Perform an oscillatory frequency sweep within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

-

Visualizations

Molecular Structure and Interfacial Orientation

Caption: Molecular structure of this compound at the oil-water interface.

Emulsion Stabilization Mechanism

Caption: Schematic of emulsion stabilization by this compound.

Experimental Workflow for Emulsion Characterization

Caption: Workflow for the characterization of emulsions stabilized by this compound.

Conclusion